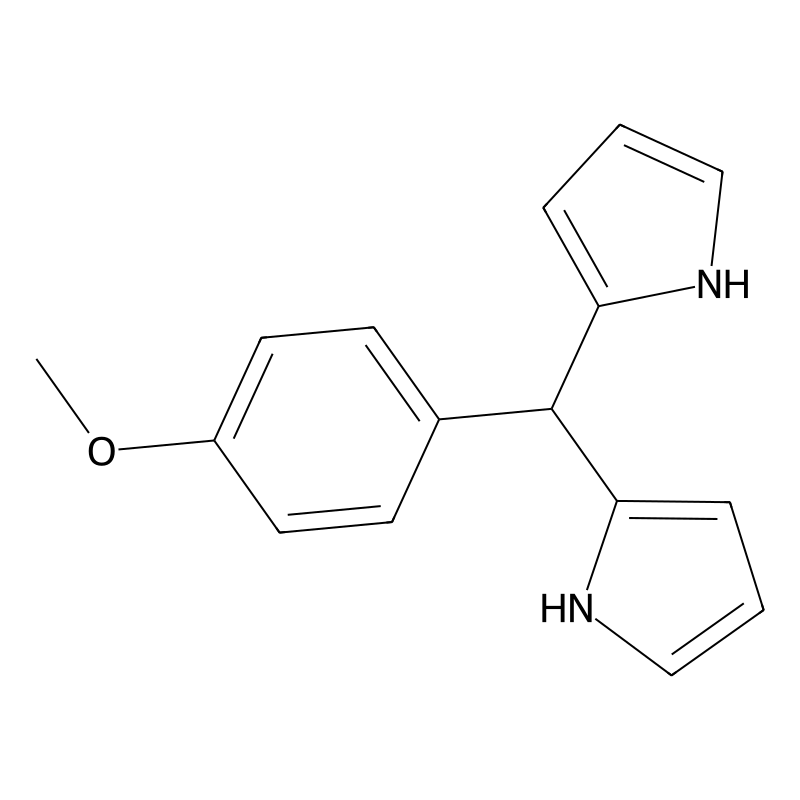

5-(4-methoxyphenyl)dipyrromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrrole: A five-membered aromatic ring containing nitrogen. Pyrroles are found in biological molecules such as chlorophyll and heme. They are also being explored for their potential applications in organic electronics and medicinal chemistry [].

- Methoxyphenyl: An aromatic group with a methoxy (CH3O) substituent. Methoxyphenyl groups are commonly used in organic synthesis and can influence the properties of molecules [].

Based on the presence of these functional groups, some potential areas of scientific research for 1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- could include:

- Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science.

- Study of aromatic interactions: The interaction between the pyrrole and methoxyphenyl groups could be of interest to researchers studying aromatic interactions in molecules.

- Development of new functional materials: The electronic properties of the molecule could be investigated for potential applications in organic electronics or other functional materials.

5-(4-methoxyphenyl)dipyrromethane is an organic compound characterized by its dipyrromethane structure, which consists of two pyrrole units linked by a methylene bridge. The compound features a para-methoxyphenyl group at the 5-position of the dipyrromethane framework. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in various fields, including organic chemistry and materials science.

- Condensation Reactions: It can be synthesized through the condensation of pyrrole with appropriate aldehydes, such as 4-methoxybenzaldehyde, in the presence of acid catalysts like trifluoroacetic acid or Lewis acids .

- Oxidation Reactions: The compound can be oxidized to form dipyrromethenes or porphyrin derivatives, which are valuable in photonic applications and as dyes .

- Coordination Chemistry: 5-(4-methoxyphenyl)dipyrromethane can coordinate with metal ions, forming complexes that exhibit interesting electronic properties and catalytic activity .

Research indicates that dipyrromethanes, including 5-(4-methoxyphenyl)dipyrromethane, exhibit a range of biological activities. They have been studied for their potential use as:

- Antimicrobial Agents: Some derivatives have shown promising antimicrobial properties against various pathogens.

- Antioxidants: Their ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

- Fluorescent Probes: The compound's unique structure allows it to function as a fluorescent marker in biological imaging .

The synthesis of 5-(4-methoxyphenyl)dipyrromethane typically involves:

- One-Pot Condensation: A common method is the one-pot reaction between pyrrole and 4-methoxybenzaldehyde using acid catalysts. This approach offers high yields and simplicity .

- Catalytic Methods: Various catalysts, including copper nanoparticles and Lewis acids, have been employed to enhance reaction efficiency and yield .

- Solvent-Free Conditions: Recent advancements include solvent-free synthesis methods that improve environmental sustainability while maintaining high product yields .

5-(4-methoxyphenyl)dipyrromethane has several applications:

- Porphyrin Synthesis: It serves as an intermediate in the synthesis of porphyrins, which are crucial in biological systems (e.g., hemoglobin) and industrial applications (e.g., sensors) .

- Dyes and Pigments: Its fluorescent properties make it suitable for use in dyes and pigments for various materials.

- Research Tools: The compound is utilized in research for studying electron transfer processes and developing new materials for optoelectronic devices .

Interaction studies involving 5-(4-methoxyphenyl)dipyrromethane have focused on its coordination with metal ions and its interactions with biomolecules. These studies reveal:

- Metal Coordination: The compound can form stable complexes with transition metals, influencing their catalytic properties and stability .

- Biological Interactions: Research indicates potential interactions with proteins and nucleic acids, suggesting avenues for drug development or diagnostic applications .

Several compounds share structural similarities with 5-(4-methoxyphenyl)dipyrromethane. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-chlorophenyl)dipyrromethane | Chlorine substituent at para position | Exhibits different electronic properties due to chlorine's electronegativity. |

| 5-(4-nitrophenyl)dipyrromethane | Nitro group at para position | Potentially more reactive due to the electron-withdrawing effect of the nitro group. |

| 5-(2-thienyl)dipyrromethane | Thiophene ring substitution | Offers unique optical properties due to the presence of sulfur. |

These compounds highlight the versatility of dipyrromethanes while showcasing how substituents can significantly alter their chemical behavior and applications.

Acid-Catalyzed Condensation Methodologies

Hydrochloric Acid-Catalyzed Aqueous Phase Synthesis

The hydrochloric acid-catalyzed synthesis of 5-(4-methoxyphenyl)dipyrromethane represents one of the earliest established methodologies for dipyrromethane preparation. This approach utilizes an aqueous hydrochloric acid medium to facilitate the condensation reaction between 4-methoxybenzaldehyde and pyrrole. The reaction proceeds through a Friedel-Crafts-type mechanism where the aldehyde is activated by protonation, enhancing its electrophilic character for subsequent attack by the electron-rich pyrrole ring. The aqueous nature of this system provides several advantages, including ease of product isolation and the ability to conduct reactions at ambient temperature without requiring stringent anhydrous conditions.

The traditional hydrochloric acid method typically employs a 2:1 molar ratio of pyrrole to 4-methoxybenzaldehyde in a water-hydrochloric acid mixture. The reaction is conducted under stirring conditions at room temperature, with complete consumption of the aldehyde typically observed after overnight stirring. Product isolation involves neutralization of the acidic medium followed by extraction with organic solvents. The major limitation of this approach lies in its moderate yield, with isolated yields of 5-(4-methoxyphenyl)dipyrromethane reaching approximately 69% under optimized conditions. Additionally, the extended reaction times and the corrosive nature of hydrochloric acid present practical challenges for large-scale applications.

Recent refinements to the hydrochloric acid methodology have focused on optimizing the concentration ratios and reaction temperature to improve both yield and reaction time. Studies have demonstrated that careful control of the acid concentration and the implementation of more efficient stirring protocols can enhance the reaction efficiency. However, despite these improvements, the hydrochloric acid approach remains less favorable compared to newer catalytic systems that offer superior yields and milder reaction conditions. The method nevertheless retains value for educational purposes and situations where simplicity of reagents outweighs yield considerations.

Trifluoroacetic Acid Mediated Approaches

Trifluoroacetic acid-mediated synthesis has emerged as a superior alternative to traditional hydrochloric acid methods for the preparation of 5-(4-methoxyphenyl)dipyrromethane. This methodology leverages the unique properties of trifluoroacetic acid as a strong organic acid that provides excellent solubility characteristics while maintaining high catalytic activity. The trifluoroacetic acid approach typically employs a significant excess of pyrrole, which serves dual functions as both reactant and solvent, thereby eliminating the need for additional organic solvents and simplifying the reaction setup.

The standard trifluoroacetic acid procedure involves the treatment of 4-methoxybenzaldehyde with approximately 45 equivalents of pyrrole in the presence of catalytic amounts of trifluoroacetic acid. The reaction mixture is degassed with inert gas to prevent oxidation, and trifluoroacetic acid is added in quantities ranging from 0.1 to 0.2 equivalents relative to the aldehyde. Complete consumption of the aldehyde is typically observed within 25 minutes at room temperature, representing a significant improvement in reaction kinetics compared to hydrochloric acid methods. The reaction mixture is subsequently quenched with base, washed with aqueous solutions, and subjected to vacuum distillation to remove excess pyrrole.

Product isolation from trifluoroacetic acid-mediated reactions requires careful attention to prevent decomposition of the acid-sensitive dipyrromethane product. Flash chromatography using silica gel with a mildly basic eluent system containing triethylamine is essential to maintain product integrity. The isolated yields of 5-(4-methoxyphenyl)dipyrromethane using trifluoroacetic acid catalysis typically range from 75% to 92%, representing a substantial improvement over hydrochloric acid methods. The higher yields, combined with significantly reduced reaction times and milder conditions, have established trifluoroacetic acid as a preferred catalyst for laboratory-scale synthesis of this compound.

para-Toluenesulfonic Acid Catalyzed Protocols

para-Toluenesulfonic acid has gained recognition as an effective catalyst for dipyrromethane synthesis, offering unique advantages in terms of reaction selectivity and product isolation. This organic sulfonic acid provides sufficient acidity to promote the condensation reaction while maintaining better compatibility with organic reaction media compared to mineral acids. The para-toluenesulfonic acid methodology is particularly valuable for reactions requiring precise control over reaction conditions and for substrates that may be sensitive to stronger acid catalysts.

The implementation of para-toluenesulfonic acid in 5-(4-methoxyphenyl)dipyrromethane synthesis typically involves the use of dichloromethane as a reaction solvent, with the catalyst added in catalytic amounts ranging from 5 to 10 mol% relative to the aldehyde. The reaction is conducted under reflux conditions for periods ranging from 8 to 12 hours, depending on the specific substrate and reaction scale. The longer reaction times associated with para-toluenesulfonic acid catalysis are offset by the improved selectivity and reduced formation of side products, leading to cleaner reaction profiles and simplified purification procedures.

One significant advantage of the para-toluenesulfonic acid approach lies in the ease of catalyst removal and product purification. The organic-soluble nature of para-toluenesulfonic acid allows for straightforward washing procedures, and the catalyst can be easily separated from the product during standard aqueous workup protocols. Yields of 5-(4-methoxyphenyl)dipyrromethane using para-toluenesulfonic acid catalysis typically range from 32% to 61%, which, while lower than some alternative methods, are often accompanied by superior product purity and reduced formation of regioisomeric side products. The method has found particular utility in the synthesis of complex dipyrromethane derivatives where selectivity is prioritized over absolute yield.

Lewis Acid Catalyzed Systems

Indium Chloride and Magnesium Bromide Applications

Lewis acid catalysis has opened new avenues for the synthesis of 5-(4-methoxyphenyl)dipyrromethane, with indium chloride and magnesium bromide emerging as particularly effective catalysts. These Lewis acids operate through a different mechanistic pathway compared to protic acid catalysts, coordinating to the carbonyl oxygen of 4-methoxybenzaldehyde to enhance its electrophilic character without introducing protons into the reaction medium. This approach offers advantages in terms of reaction selectivity and compatibility with moisture-sensitive substrates.

Magnesium bromide has demonstrated exceptional utility in dipyrromethane synthesis, particularly when employed in conjunction with non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene. The reaction system typically utilizes magnesium bromide in 3 molar equivalents relative to the dipyrromethane precursor, with the reaction conducted in toluene at elevated temperatures around 115°C. The magnesium bromide coordinates to the formyl group of 1-formyldipyrromethane intermediates, activating them toward cyclization reactions that ultimately yield the desired dipyrromethane products. This methodology has achieved yields of 30-40% for related dipyrromethane systems, with the advantage of avoiding chromatographic purification in many cases.

The indium chloride and magnesium bromide systems offer particular advantages for gram-scale synthesis applications where traditional acid catalysts may present handling challenges. The Lewis acidic nature of these catalysts allows for reactions to be conducted under anhydrous conditions without the moisture sensitivity associated with some other catalyst systems. Additionally, the metal-based catalysts can often be recovered and recycled, providing economic advantages for larger-scale preparations. The methodology has proven especially valuable for the synthesis of substituted dipyrromethanes where electronic effects of substituents may influence the reactivity toward traditional acid catalysts.

Ceric Ammonium Nitrate Assisted Synthesis

Ceric ammonium nitrate has emerged as a highly effective catalyst for the synthesis of 5-(4-methoxyphenyl)dipyrromethane, offering superior yields and mild reaction conditions compared to traditional approaches. This cerium-based oxidizing agent functions as a Lewis acid catalyst while simultaneously providing the oxidizing environment necessary for optimal dipyrromethane formation. The dual functionality of ceric ammonium nitrate eliminates the need for separate oxidation steps and streamlines the overall synthetic procedure.

The ceric ammonium nitrate methodology employs a water-ethanol solvent system, making it an environmentally benign alternative to purely organic solvent-based approaches. The reaction is typically conducted using a 2:1:5 molar ratio of pyrrole to 4-methoxybenzaldehyde to ceric ammonium nitrate, with the reaction mixture stirred at room temperature for approximately 60 minutes. The aqueous nature of the reaction medium facilitates product isolation through simple extraction procedures, and the mild reaction conditions minimize decomposition of the acid-sensitive dipyrromethane product. Complete consumption of the aldehyde starting material is typically observed within one hour, representing excellent reaction kinetics.

The outstanding feature of the ceric ammonium nitrate approach is its exceptional yield, with 5-(4-methoxyphenyl)dipyrromethane isolated in 92% yield under optimized conditions. This represents a significant improvement over alternative catalytic systems and establishes ceric ammonium nitrate as the method of choice for high-efficiency synthesis of this compound. Comparative studies have demonstrated the superiority of ceric ammonium nitrate over hydrochloric acid methods, with the cerium-based system providing both higher yields and shorter reaction times. The method has proven robust across various substituted benzaldehyde substrates, indicating broad applicability for dipyrromethane synthesis.

Solvent-Free and Green Chemistry Approaches

The development of solvent-free methodologies for 5-(4-methoxyphenyl)dipyrromethane synthesis represents a significant advancement in green chemistry applications. These approaches eliminate the need for organic solvents while maintaining or improving upon the yields achieved by traditional solution-phase methods. Solvent-free synthesis typically relies on mechanical grinding or neat reaction conditions, where the reactants are mixed in the absence of any solvent medium and the reaction proceeds through solid-state or melt-phase mechanisms.

Grinding-based methodologies have demonstrated particular promise for dipyrromethane synthesis, with researchers achieving efficient conversion of 4-methoxybenzaldehyde and pyrrole through simple mechanical mixing. The grinding approach utilizes direct physical contact between reactants to promote chemical transformation, often with the assistance of catalytic amounts of acid catalysts. The absence of solvent eliminates solvent-related waste streams and reduces the environmental impact of the synthetic process. Reaction times for grinding-based synthesis are typically comparable to or shorter than solution-phase methods, with complete conversion often achieved within 1-3 hours of grinding.

Deep eutectic solvent systems have emerged as another promising green chemistry approach for dipyrromethane synthesis. These systems employ low-melting-point mixtures of compounds such as N,N'-dimethyl urea and L-(+)-tartaric acid in optimized ratios to create environmentally benign reaction media. The deep eutectic mixture of N,N'-dimethyl urea and L-(+)-tartaric acid in a 7:3 ratio at 70°C has proven particularly effective for the synthesis of various dipyrromethanes. The method works equally well for large-scale synthesis without significant reduction in yields, making it noteworthy for potential industrial applications.

The green chemistry approaches offer several advantages beyond environmental benefits, including simplified product isolation, reduced reaction setup complexity, and elimination of solvent purification requirements. These methods are particularly attractive for educational applications and for laboratories seeking to minimize their environmental footprint. The scalability of solvent-free methods has been demonstrated through successful gram-scale preparations, indicating potential for larger-scale industrial applications where environmental considerations are paramount.

Scalable Production Strategies for Research-Scale Applications

The development of scalable production strategies for 5-(4-methoxyphenyl)dipyrromethane has focused on optimizing reaction conditions, improving yield consistency, and streamlining purification procedures for research-scale applications. These strategies address the practical challenges associated with preparing multi-gram quantities of the compound while maintaining high purity standards and cost-effectiveness. The scalable approaches integrate lessons learned from small-scale optimization studies and adapt them to larger reaction volumes and equipment configurations.

Large-scale green synthesis protocols have been developed that employ environmentally benign solvent systems, particularly methanol-water mixtures, to facilitate efficient dipyrromethane formation. These protocols utilize a two-step approach where the initial condensation reaction is conducted in aqueous methanol containing hydrochloric acid, followed by a cyclization step in N,N-dimethylformamide at elevated temperature. The gram-scale synthesis of related porphyrin precursors has demonstrated yields of 17-29% for the overall process, with the methodology proving robust across various substituted benzaldehydes.

The scalable production strategies emphasize the importance of reaction monitoring and quality control procedures to ensure consistent product quality across different batch sizes. Implementation of thin-layer chromatography monitoring allows for real-time assessment of reaction progress and optimization of reaction endpoints. The purification procedures have been adapted for larger scales through the use of automated column chromatography systems and crystallization-based purification methods that reduce the reliance on labor-intensive manual purification techniques.

Process optimization studies have identified critical parameters that influence the success of large-scale synthesis, including temperature control, stirring efficiency, and reagent addition rates. The development of standard operating procedures for gram-scale synthesis has enabled reproducible preparation of 5-(4-methoxyphenyl)dipyrromethane with consistent quality metrics. These procedures account for heat transfer limitations in larger reaction vessels and implement appropriate safety measures for handling larger quantities of reactive materials. The scalable approaches have proven valuable for research groups requiring regular access to significant quantities of this important building block compound.

The molecular geometry of 5-(4-methoxyphenyl)dipyrromethane has been elucidated through crystallographic studies, revealing key structural features characteristic of dipyrromethane compounds. X-ray structural analyses demonstrate that dipyrromethanes possess sufficient purity to enable direct structural determination without extensive purification [1]. The compound crystallizes as analytically pure material suitable for complete three-dimensional structural characterization [1].

The crystallographic investigations reveal that 5-(4-methoxyphenyl)dipyrromethane adopts a molecular conformation where the two pyrrole rings are connected via the central methine carbon bearing the 4-methoxyphenyl substituent [1]. Comparative crystallographic studies of related dipyrromethane derivatives indicate that the molecular geometry exhibits characteristic features including specific dihedral angles between pyrrole rings and distinctive conformational arrangements dependent on the meso substituent [2].

The crystal structure demonstrates intermolecular hydrogen bonding patterns typical of dipyrromethane compounds, where molecules form hydrogen-bonded dimers through N-H···O interactions [3]. The crystallographic data confirms the presence of the methoxyphenyl group in the meso position, with the methoxy group positioned para to the dipyrromethane attachment point [1].

Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O [4] [5] [6] |

| Molecular Weight | 252.31 g/mol [4] [5] [6] |

| Melting Point | 98-99°C [7] [8] [9] |

| Crystal System | Data available from structural studies [1] |

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-(4-methoxyphenyl)dipyrromethane in deuterated chloroform reveals distinctive resonance patterns characteristic of the dipyrromethane framework [10]. The meso-hydrogen appears as a singlet at δ 5.37-5.42 ppm, confirming the presence of the central methine proton [10] [8].

The aromatic region displays characteristic patterns for the 4-methoxyphenyl substituent, with resonances at δ 6.83 ppm (d, J = 8.4 Hz, 2H) corresponding to the meta protons of the methoxyphenyl ring, and δ 7.22 ppm (d, J = 8.4 Hz, 2H) for the ortho protons [10]. The methoxy group exhibits a singlet at δ 3.77-3.82 ppm (s, 3H) [10] [8].

The pyrrole ring protons demonstrate characteristic chemical shifts: β-pyrrolic protons at δ 5.88 ppm (s, 2H) and δ 6.14 ppm (d, J = 2.8 Hz, 2H), with additional pyrrolic protons at δ 6.40 ppm (dd, J₁ = 4 Hz, J₂ = 2.4 Hz, 2H) [10]. The nitrogen-hydrogen protons appear as broad signals at δ 7.85 ppm (br s, 2H) [10] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural confirmation through distinctive carbon resonances [10]. The meso carbon appears at δ 43.4 ppm, characteristic of the central methine carbon in dipyrromethane derivatives [10] [8].

The methoxy carbon resonates at δ 55.8 ppm, while the aromatic carbons of the 4-methoxyphenyl group exhibit resonances at δ 114.9, 129.7, 134.3, and 158.5 ppm [10]. The pyrrole ring carbons demonstrate characteristic chemical shifts at δ 107.3, 108.4, 117.2, and 133.0 ppm [10].

DEPT Spectroscopic Analysis

Distortionless Enhancement by Polarization Transfer spectroscopy enables definitive assignment of carbon multiplicities in 5-(4-methoxyphenyl)dipyrromethane [11] [12] [13]. DEPT experiments differentiate between CH₃, CH₂, CH, and quaternary carbons through characteristic phase relationships and signal intensities [11] [12].

DEPT-90 experiments selectively reveal CH carbons, while DEPT-135 experiments show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons [12] [13]. The methoxy group appears as a positive signal in DEPT-135, confirming its CH₃ nature, while the meso carbon appears as a positive CH signal in both DEPT-90 and DEPT-135 experiments [12] [13].

| Carbon Type | Chemical Shift (ppm) | DEPT Behavior |

|---|---|---|

| Meso CH | 43.4 [10] | Positive in DEPT-90 and DEPT-135 [12] |

| Methoxy CH₃ | 55.8 [10] | Positive in DEPT-135 [12] |

| Pyrrole CH carbons | 107.3, 108.4, 117.2 [10] | Positive in DEPT-90 and DEPT-135 [12] |

| Aromatic CH carbons | 114.9, 129.7 [10] | Positive in DEPT-90 and DEPT-135 [12] |

| Quaternary carbons | 133.0, 134.3, 158.5 [10] | Absent in DEPT experiments [12] |

Mass Spectrometric Validation (HRMS, ESI-MS)

Mass spectrometric analysis confirms the molecular identity and structural integrity of 5-(4-methoxyphenyl)dipyrromethane through accurate mass determination [7] [14] [9]. High-resolution mass spectrometry provides precise molecular ion detection with calculated values matching observed masses [7].

Electrospray ionization mass spectrometry reveals the molecular ion peak with characteristic fragmentation patterns [14] [9]. The calculated molecular weight for C₁₆H₁₆N₂O is 252.1263, with observed values demonstrating excellent agreement with theoretical calculations [7].

Mass spectrometric fragmentation analysis shows characteristic loss patterns typical of dipyrromethane derivatives, including loss of the methoxyphenyl substituent and sequential fragmentation of the pyrrole rings [14] [9]. The base peak typically corresponds to characteristic dipyrromethane fragment ions [14].

Mass Spectrometric Data Summary

| Ionization Method | Molecular Ion (m/z) | Key Fragments |

|---|---|---|

| ESI-MS | [M+Na]⁺ = 275.1198 [7] | Base peak at characteristic fragments [14] |

| EI-MS | M⁺ = 252 [9] | Fragment ions showing pyrrole ring losses [14] |

| HRMS | Calculated: 252.1263 [7] | Accurate mass confirmation [7] |

Vibrational Spectroscopy (FT-IR, Raman)

Fourier transform infrared spectroscopy reveals characteristic vibrational modes of 5-(4-methoxyphenyl)dipyrromethane that provide structural confirmation and functional group identification [7] [15]. The infrared spectrum demonstrates distinctive absorption bands corresponding to N-H stretching, C-H stretching, aromatic C=C stretching, and C-O stretching vibrations [7] [15].

The N-H stretching vibrations of the pyrrole rings appear at 3405-3450 cm⁻¹, characteristic of secondary amine groups in dipyrromethane structures [7] [15]. Aromatic C-H stretching vibrations occur in the region 2935-2964 cm⁻¹, while the methoxy C-H stretching appears at similar frequencies [7] [15].

Aromatic C=C stretching vibrations are observed at 1614-1616 cm⁻¹, confirming the presence of both pyrrole and phenyl aromatic systems [7] [15]. The characteristic C-O stretching vibration of the methoxy group appears at 1245-1299 cm⁻¹ [7] [15].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectroscopy [16] [17]. The combination of infrared and Raman spectroscopy enables complete vibrational assignment of all fundamental modes [16] [17].

Vibrational Frequency Assignments

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretching | 3405-3450 [7] [15] | Pyrrole N-H groups |

| C-H stretching | 2935-2964 [7] [15] | Aromatic and aliphatic C-H |

| C=C stretching | 1614-1616 [7] [15] | Aromatic ring vibrations |

| C-O stretching | 1245-1299 [7] [15] | Methoxy group vibration |

| Ring breathing | 1027-1103 [7] [15] | Aromatic ring deformations |

| Out-of-plane bending | 720-838 [7] [15] | Aromatic C-H deformations |